molecular formula C12H21N2O4PS B14643591 Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester CAS No. 55995-49-8

Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester

Cat. No.: B14643591
CAS No.: 55995-49-8
M. Wt: 320.35 g/mol
InChI Key: KIWZTAVAOREXFA-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester is a chemical compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a phosphorothioic acid core with diethyl and pyrimidinyl ester groups. It is commonly used in scientific research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester typically involves the reaction of phosphorothioic acid derivatives with diethyl and pyrimidinyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency. The use of automated systems and advanced monitoring techniques ensures the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioic acid derivatives with additional oxygen atoms, while reduction can produce simpler phosphorothioic acid esters.

Scientific Research Applications

Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodithioic acid, O,O-diethyl S-methyl ester
  • Phosphoric acid, diethyl 4-nitrophenyl ester
  • Phosphorothioic acid, O,O-diethyl O-pyrazinyl ester

Uniqueness

Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester is unique due to its specific ester groups and pyrimidinyl structure, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise chemical interactions and stability.

Properties

CAS No.

55995-49-8

Molecular Formula

C12H21N2O4PS

Molecular Weight

320.35 g/mol

IUPAC Name

diethoxy-(6-methyl-2-propan-2-yloxypyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H21N2O4PS/c1-6-15-19(20,16-7-2)18-11-8-10(5)13-12(14-11)17-9(3)4/h8-9H,6-7H2,1-5H3

InChI Key

KIWZTAVAOREXFA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)OC(C)C

Origin of Product

United States

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